

Commercial Sources of 4-Octylaniline: A Technical Procurement & Validation Guide

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Compound of Interest

Compound Name: 4-Octylaniline

CAS No.: 16245-79-7

Cat. No.: B091056

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Executive Summary: The Supply Landscape

4-Octylaniline (4-n-Octylaniline) is a critical intermediate used in the synthesis of sphingosine-1-phosphate analogs, liquid crystal formulations, and noble metal extraction ligands.[1][2][3] Unlike commodity anilines, **4-Octylaniline** occupies a "specialty tier" in the supply chain.[1][2][3]

For researchers, the primary challenge is not availability, but isomeric purity.[3] Industrial synthesis routes often yield mixtures of para- and ortho- isomers, alongside branched alkyl variants.[1][2][3] This guide categorizes sources by utility and defines a self-validating quality control (QC) protocol to ensure experimental integrity.

Critical Quality Attributes (CQAs)

Attribute	Specification	Rationale
CAS Registry	16245-79-7	Distinguishes n-octyl from tert-octyl or branched isomers.[1][2][3]
Purity	>98.0% (GC)	Essential to prevent regio-isomeric side reactions in drug synthesis.[1][2][3]
Appearance	Clear to pale yellow liquid	Darkening indicates oxidation (azo/azoxy formation).[3]
Water Content	<0.5%	Critical for moisture-sensitive coupling reactions (e.g., isocyanate formation).[1][2][3]

Chemical Profile & Isomeric Vigilance

Warning: The term "Octylaniline" is often used loosely in industrial catalogs.[3] You must verify the linear nature of the alkyl chain.

- Target Compound: 4-n-Octylaniline (Linear chain).[1][2][3]
- Common Imposter: 4-(1,1,3,3-tetramethylbutyl)aniline (often called "4-tert-octylaniline").[1][2][3]
- Impact: The branched isomer has significantly different steric hindrance and solubility profiles, which will alter binding affinities in biological assays or packing modes in liquid crystals.[3]

Synthesis-Derived Impurity Logic

Understanding the commercial synthesis route allows you to predict impurities that a Certificate of Analysis (CoA) might omit.[1][2][3]

Route A: Nitration of Octylbenzene (High Purity)

- Process: n-Octylbenzene

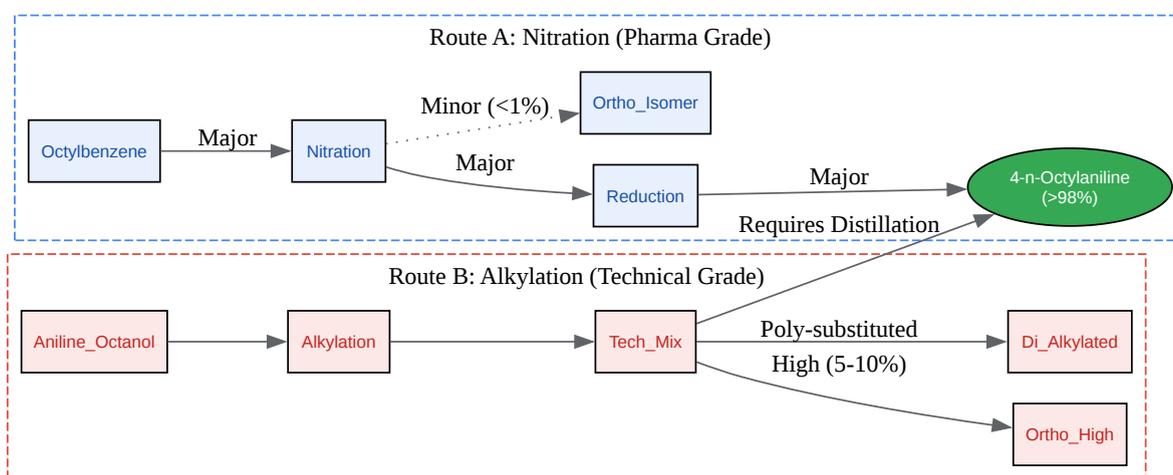
Nitration

Reduction.[1][2][3]

- Impurities: Trace ortho-octylaniline (<1%); unreacted octylbenzene.[1][2][3]
- Verdict: Preferred for pharmaceutical applications.[1][2][3]

Route B: Friedel-Crafts Alkylation (Industrial Grade)[1][2][3]

- Process: Aniline + 1-Octanol/1-Octene (Lewis Acid Catalyst).[1][2][3]
- Impurities: Higher levels of ortho-isomer (up to 5-10% if unregulated); poly-alkylated species (2,4-dioctylaniline).[1][2][3]
- Verdict: Suitable for bulk extraction ligands; requires distillation for synthesis.[1][2][3]



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Figure 1: Comparison of synthesis routes.[1][2][3] Route A (Nitration) typically yields higher regio-selectivity compared to Route B (Direct Alkylation).[1][2][3]

Commercial Sourcing Strategy

Procurement should be dictated by the phase of development.[3]

Tier 1: Catalog Suppliers (Discovery/Pre-Clinical)

Use for: Analytical standards, biological assays, gram-scale synthesis.[1][3]

- Sigma-Aldrich (Merck): Catalog #233528.[1][2][3] High reliability for isomeric purity.
- TCI America: Catalog #O0186.[2][3][4][5] Good balance of cost and purity (>98%).[3]
- Alfa Aesar (Thermo Fisher): Often repackages from primary synthesizers; verify lot-specific CoA.[1][2][3]

Tier 2: Bulk & Custom Synthesis (Pilot/Manufacturing)

Use for: Kg-scale extraction, pilot plant runs.[1][2][3]

- Strategy: When moving to >1kg, catalog prices (\$70/g) become prohibitive.[3]
- Sourcing: Contact specialty aniline manufacturers in India or China (e.g., Win-Win Chemical, Synscale).[1][2][3]
- Mandatory Check: Request a "Type Sample" before bulk purchase. Run the Analytical Verification Protocol (Section 4) on this sample to ensure it is not Route B material disguised as Route A.

Analytical Verification Protocol (Self-Validating)

Do not rely solely on the supplier's CoA for critical applications. The following protocol validates identity and purity.

Method: Gas Chromatography (GC-FID/MS)

This method separates the para isomer from the ortho isomer and unreacted aniline.[1][2][3]

Instrument Parameters:

- Column: HP-5 or DB-5 (5% Phenyl-methylpolysiloxane), 30m x 0.25mm x 0.25 μ m.[1][2][3]
- Carrier Gas: Helium at 1.0 mL/min.[2][3]
- Inlet: 250°C, Split ratio 50:1.
- Oven Program:
 - Hold 100°C for 2 min.
 - Ramp 10°C/min to 280°C.
 - Hold 5 min.
- Detector: FID at 300°C (or MS scan 40-500 m/z).

Interpretation:

- Retention Time (RT): **4-Octylaniline** will elute later than Aniline and Octylbenzene.[1][2][3]
- Isomer Check: Look for a small peak immediately preceding the main peak.[3] This is likely the ortho-isomer (2-octylaniline).[1][2][3]
 - Acceptance Criteria: Main peak area > 98%. [1][2][3] Ortho-isomer < 1.0%. [1][2][3]

Rapid Identity Check (NMR)[2][3]

- ¹H NMR (CDCl₃):
 - Aromatic Region: Two doublets (AA'BB' system) at
~7.0 (2H) and
~6.6 (2H).[3] This confirms 1,4-substitution (para).[1][2][3]
 - Aliphatic Region: Triplet at
~0.9 (terminal methyl), broad multiplet
1.2-1.6 (chain), triplet at

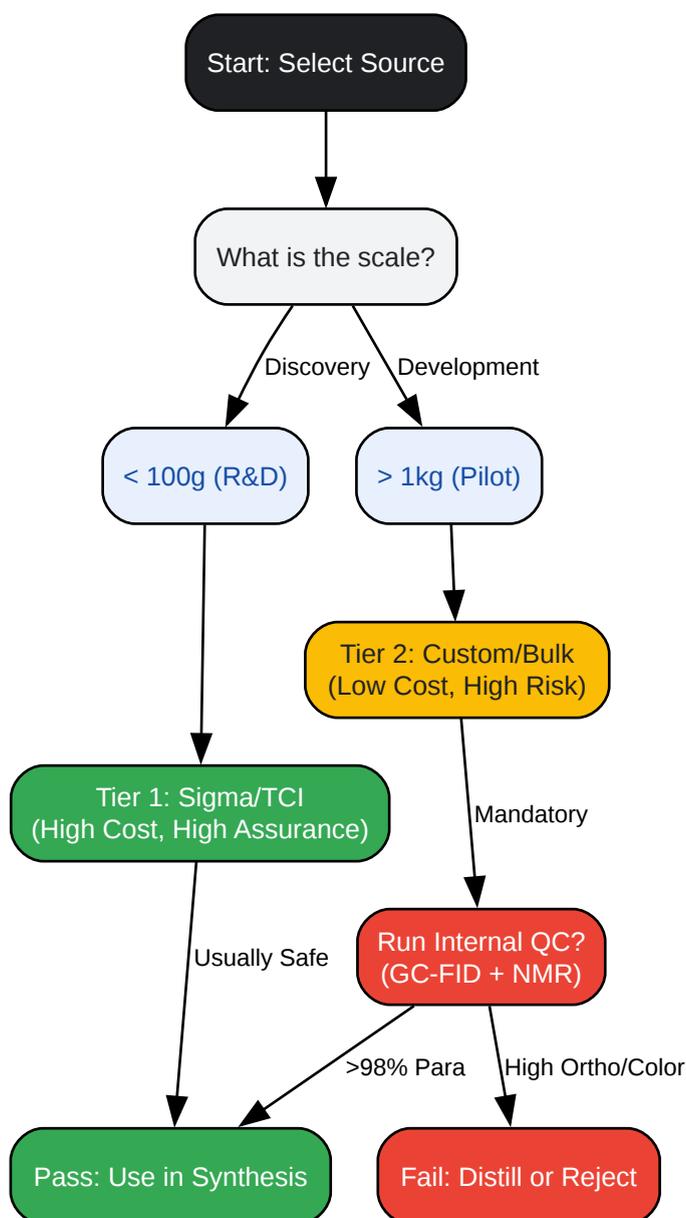
~2.5 (benzylic CH₂).[2][3]

- Note: If the aromatic region shows complex splitting rather than clean doublets, significant ortho impurity is present.[3]

Handling & Storage (Stability)

Anilines are prone to oxidation, turning from colorless to dark brown/red.[3]

- Storage: Store at room temperature or 4°C, strictly under Argon or Nitrogen.
- Container: Amber glass to prevent photo-oxidation.[1][2][3]
- Rescue: If the liquid has darkened significantly, it can be purified via vacuum distillation (bp 175°C / 13 mmHg).[3]



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Figure 2: Procurement Decision Tree. Bulk sourcing requires mandatory internal validation due to higher risk of isomeric impurities.[1]

References

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